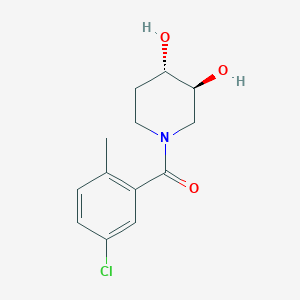![molecular formula C17H22FN3O3 B5370955 N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide](/img/structure/B5370955.png)
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FAAH inhibitor is a type of enzyme inhibitor that targets fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH has been linked to several potential therapeutic benefits, including pain relief, anxiety reduction, and anti-inflammatory effects.
Wirkmechanismus
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor works by blocking the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. By inhibiting this compound, this compound inhibitor increases the levels of endocannabinoids in the body, which can lead to the activation of cannabinoid receptors and subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in the body. The inhibition of this compound leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and lead to pain relief, anxiety reduction, and anti-inflammatory effects. Additionally, this compound inhibitor has been shown to modulate the levels of other neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor has several advantages for lab experiments, including its high selectivity and potency. This compound inhibitor has been shown to selectively inhibit this compound without affecting other enzymes, which reduces the risk of off-target effects. Additionally, this compound inhibitor has high potency, which allows for the use of lower doses and reduces the risk of toxicity. However, this compound inhibitor has several limitations, including its poor solubility and stability, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound inhibitor and its effects on different physiological processes. Finally, the development of novel formulations and delivery methods for this compound inhibitor may improve its therapeutic efficacy and reduce its limitations.
Synthesemethoden
The synthesis of N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor involves a multi-step process that requires several chemical reagents and equipment. The process typically starts with the preparation of the N~1~-(2-fluorophenyl)-beta-alaninamide, which is then reacted with azepan-1-yl(oxo)acetic acid to form the this compound. The final product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, anxiety disorders, and inflammatory diseases. The inhibition of this compound has been shown to increase the levels of endocannabinoids in the body, which are known to have analgesic, anxiolytic, and anti-inflammatory effects. Several preclinical studies have demonstrated the efficacy of this compound inhibitor in reducing pain and anxiety-like behaviors in animal models.
Eigenschaften
IUPAC Name |
3-[[2-(azepan-1-yl)-2-oxoacetyl]amino]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-13-7-3-4-8-14(13)20-15(22)9-10-19-16(23)17(24)21-11-5-1-2-6-12-21/h3-4,7-8H,1-2,5-6,9-12H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUVFIFLPCHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NCCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)
![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)

![2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide](/img/structure/B5370903.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5370911.png)
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![7-methyl-6-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5370922.png)
![ethyl [(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5370934.png)
![(2R)-2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-3-phenyl-1-propanol](/img/structure/B5370943.png)
![N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5370951.png)
![N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5370958.png)
![(2S)-2-amino-N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)butanamide](/img/structure/B5370963.png)
![2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)